3-Methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound featuring a unique structure that incorporates a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. It may inhibit enzymes like tubulin or heat shock protein 90, leading to disrupted cellular processes. The compound can also modulate signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its trimethoxyphenyl group enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C26H26N2O5/c1-14-22-23(17-12-20(30-2)25(32-4)21(13-17)31-3)24-18(27-26(22)33-28-14)10-16(11-19(24)29)15-8-6-5-7-9-15/h5-9,12-13,16,23,27H,10-11H2,1-4H3 |
InChI Key |
UCYUTRZEGUHRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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